1-Bromo-4-octylbenzene
Description
Contextualization within Aromatic Halides and Long-Chain Alkylbenzenes
1-Bromo-4-octylbenzene belongs to the class of organic compounds known as aromatic halides and long-chain alkylbenzenes. Aromatic halides are characterized by a halogen atom directly bonded to an aromatic ring, while long-chain alkylbenzenes feature a lengthy alkyl group substituent on a benzene (B151609) ring. The presence of both a bromo group and an octyl chain in this compound imparts a dual character to the molecule. The bromine atom provides a reactive site for various chemical transformations, and the long octyl chain influences the compound's physical properties, such as solubility and potential for self-assembly. smolecule.com This combination of features makes it a valuable building block in the synthesis of more complex molecules with specific desired properties. smolecule.com
Significance as a Versatile Synthetic Intermediate in Organic Synthesis
The bromine atom in this compound is a key functional group that allows for a wide range of chemical reactions. ambeed.com This makes the compound a highly versatile intermediate in organic synthesis. chemicalbook.comchemicalbook.com Some of the most important reactions involving this compound include:
Cross-Coupling Reactions: This compound is frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netthieme-connect.comnih.gov These reactions are fundamental for forming new carbon-carbon bonds, enabling the synthesis of complex organic molecules. thieme-connect.com For example, it can be reacted with arylboronic acids to create biaryl compounds, which are important structural motifs in many functional materials. researchgate.net
Grignard Reactions: this compound can be used to prepare the corresponding Grignard reagent, (4-octylphenyl)magnesium bromide. leah4sci.comwalisongo.ac.id This organometallic reagent is a powerful nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds and introduce new functional groups. leah4sci.comlibretexts.org
Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or hydroxides, to introduce different functional groups onto the aromatic ring. smolecule.com For instance, reaction with an amine can lead to the formation of 4-octylaniline, while reaction with a hydroxide (B78521) source can yield 4-octylphenol. smolecule.comrsc.orggoogle.com
Overview of Research Trajectories and Interdisciplinary Applications
The unique properties of this compound have led to its use in a variety of research areas and interdisciplinary applications:
Materials Science: This compound is a key building block for the synthesis of liquid crystals. lookchem.comtcichemicals.comsynthon-chemicals.com The long alkyl chain helps to induce the formation of liquid crystalline phases, which have applications in display technologies and other advanced materials. lookchem.com It is also used in the development of surfactants, polymers, and other functional materials. smolecule.comsmolecule.com
Pharmaceutical and Biological Research: While not a therapeutic agent itself, this compound serves as an intermediate in the synthesis of more complex molecules with potential biological activity. chemicalbook.comlookchem.com For example, it has been used in the synthesis of N-substituted iminosugar derivatives with immunosuppressive activities and in the creation of selective benzimidazole-based analogs of sphingosine-1-phosphate. lookchem.comsigmaaldrich.comsigmaaldrich.com Its amphiphilic nature also makes it useful in studies of membrane dynamics and protein interactions. smolecule.com
Solar Cell Technology: this compound is utilized as a donor intermediate in the development of materials for solar cells. chemscene.com
Interactive Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 51554-93-9 lookchem.comsigmaaldrich.comfishersci.ca |
| Molecular Formula | C14H21Br chemicalbook.comlookchem.comsigmaaldrich.com |
| Molecular Weight | 269.22 g/mol chemicalbook.comlookchem.com |
| Appearance | Colorless to light yellow clear liquid lookchem.comcymitquimica.comtcichemicals.com |
| Boiling Point | 199-201 °C lookchem.com |
| Density | 1.13 g/cm³ lookchem.com |
| Refractive Index | 1.5130-1.5160 lookchem.com |
Table 2: Key Reactions and Products of this compound
| Reaction Type | Reagents | Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Palladium catalyst researchgate.netnih.gov | Biaryl compounds researchgate.net |
| Grignard Reaction | Magnesium leah4sci.comwalisongo.ac.id | (4-octylphenyl)magnesium bromide leah4sci.com |
| Nucleophilic Substitution | Amine | 4-octylaniline rsc.orgsigmaaldrich.com |
| Nucleophilic Substitution | Hydroxide | 4-octylphenol smolecule.comgoogle.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-octylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Br/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZQSVXPBCINJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199514 | |
| Record name | p-Bromophenyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51554-93-9 | |
| Record name | p-Bromophenyloctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051554939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Bromophenyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-4-n-octylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 Bromo 4 Octylbenzene and Its Functionalized Analogues
Direct Bromination Strategies of Octylbenzene (B124392)
The most straightforward approach to synthesizing 1-bromo-4-octylbenzene is through the direct bromination of octylbenzene. This reaction is a classic example of electrophilic aromatic substitution, where a bromine atom is introduced onto the benzene (B151609) ring. The octyl group, being an alkyl group, is an ortho-, para-directing activator. Due to steric hindrance from the bulky octyl group, the major product of this reaction is the para-substituted isomer, this compound.
The reaction typically involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the bromine molecule, increasing its electrophilicity and facilitating the attack by the electron-rich benzene ring. youtube.com The reaction is generally carried out in a non-polar solvent, such as a halogenated hydrocarbon, at or below room temperature to control the reaction rate and minimize side reactions.
An alternative and often milder brominating agent is N-bromosuccinimide (NBS). While NBS is commonly used for benzylic bromination under radical conditions, it can also be employed for aromatic bromination in the presence of an acid catalyst.
A plausible reaction scheme for the direct bromination of octylbenzene is as follows:
Octylbenzene + Br₂ --(FeBr₃ catalyst)--> this compound + HBr
Cross-Coupling Approaches for Aryl-Alkyl Bond Formation
Cross-coupling reactions provide a powerful and versatile alternative for the synthesis of this compound, particularly when precise control over the substitution pattern is required. These methods typically involve the coupling of an aryl halide with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium or nickel. wikipedia.org
A general retrosynthetic approach for this compound using cross-coupling involves disconnecting the octyl group from the brominated benzene ring. This leads to two potential synthetic routes: coupling an octyl-organometallic reagent with a dibrominated benzene or coupling a bromo-organometallic reagent with an octyl halide.
Kumada Coupling Variations
The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent (an organomagnesium halide) and an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org For the synthesis of this compound, this could involve the reaction of octylmagnesium bromide with 1,4-dibromobenzene.
Octyl-MgBr + 1,4-Dibromobenzene --(Ni or Pd catalyst)--> this compound + MgBr₂
The choice of catalyst and ligands is crucial for the success of the Kumada coupling, as it influences the reaction rate and selectivity. Nickel-based catalysts, such as those with phosphine (B1218219) ligands, are often employed due to their lower cost and high reactivity. organic-chemistry.org
| Coupling Partners | Catalyst System | Solvent | Key Features |
| Octylmagnesium bromide + 1,4-Dibromobenzene | NiCl₂(dppp) or Pd(PPh₃)₄ | THF or Diethyl ether | Utilizes readily available Grignard reagents. |
Negishi Coupling Protocols utilizing Bromo-Precursors
The Negishi coupling employs an organozinc reagent, which is generally more tolerant of functional groups compared to Grignard reagents. wikipedia.org This reaction is typically catalyzed by palladium or nickel complexes. The synthesis of this compound via Negishi coupling could involve the reaction of an octylzinc halide with 1,4-dibromobenzene. nih.gov
Octyl-ZnX + 1,4-Dibromobenzene --(Pd or Ni catalyst)--> this compound + ZnXBr
The organozinc reagent can be prepared from the corresponding octyl bromide. Palladium catalysts with phosphine ligands are commonly used to achieve high yields and selectivity. organic-chemistry.org
| Coupling Partners | Catalyst System | Solvent | Key Features |
| Octylzinc halide + 1,4-Dibromobenzene | Pd(PPh₃)₄ or Ni(acac)₂ | THF | High functional group tolerance of organozinc reagents. wikipedia.org |
Suzuki-Miyaura Coupling for Aryl-Aryl Linkages in Derivatives
The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide, catalyzed by a palladium complex in the presence of a base. libretexts.orgwikipedia.org While not a direct route to this compound itself, the Suzuki coupling is invaluable for the synthesis of its functionalized analogues, particularly for creating aryl-aryl linkages.
For instance, this compound can serve as a precursor in a Suzuki coupling reaction to synthesize more complex molecules, such as biphenyl (B1667301) derivatives. In this scenario, this compound would be coupled with an arylboronic acid.
This compound + Aryl-B(OH)₂ --(Pd catalyst, Base)--> 4-Octyl-1,1'-biphenyl + HBr + B(OH)₃
The reaction conditions for Suzuki-Miyaura couplings are generally mild and tolerant of a wide range of functional groups, making it a powerful tool in organic synthesis. libretexts.org
| Coupling Partners | Catalyst System | Base | Solvent |
| This compound + Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water |
Stereoselective Synthesis of Chiral Octylbenzene Derivatives
The synthesis of chiral octylbenzene derivatives, where the chirality is introduced in the octyl chain, presents a significant synthetic challenge. While the search results did not provide specific examples for the stereoselective synthesis of this compound, general principles of asymmetric synthesis can be applied.
One approach would involve the use of a chiral starting material, such as a chiral octyl halide or a chiral octyl organometallic reagent, in a cross-coupling reaction with a brominated benzene derivative. The stereochemical integrity of the chiral center would need to be maintained throughout the reaction sequence.
Another strategy would be to employ a chiral catalyst in a cross-coupling reaction between achiral precursors. Asymmetric cross-coupling reactions have been developed that can induce chirality with high enantioselectivity. However, the application of such methods to the synthesis of long-chain alkylbenzenes like this compound is not well-documented in the provided search results.
Further research would be required to develop a specific and efficient stereoselective synthesis for chiral this compound derivatives.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Several green chemistry principles can be applied to the synthesis of this compound.
For the direct bromination of octylbenzene, greener alternatives to traditional brominating agents and solvents are being explored. One promising approach is the use of a hydrogen peroxide (H₂O₂)/hydrogen bromide (HBr) system. rsc.orgnih.gov This method generates bromine in situ, avoiding the handling of hazardous molecular bromine. The reaction can often be carried out in water or other environmentally benign solvents. rsc.org
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. Microwave irradiation can be applied to both direct bromination and cross-coupling reactions, often leading to higher yields and cleaner reactions.
Phase-transfer catalysis (PTC) offers a green alternative for reactions involving immiscible reactants. acsgcipr.org In the context of bromination, a phase-transfer catalyst can facilitate the reaction between an aqueous solution of a bromide salt and an organic substrate, reducing the need for volatile organic solvents.
The use of ionic liquids as recyclable and non-volatile solvents is also a promising avenue for greening the synthesis of this compound, particularly in electrophilic bromination reactions.
| Green Approach | Reagents/Conditions | Advantages |
| In situ Bromine Generation | H₂O₂ / HBr | Avoids handling of hazardous Br₂, can be performed in water. rsc.orgnih.gov |
| Microwave-Assisted Synthesis | Microwave irradiation | Reduced reaction times, lower energy consumption, often higher yields. |
| Phase-Transfer Catalysis | Quaternary ammonium (B1175870) salts | Facilitates reactions in biphasic systems, reducing the need for organic solvents. acsgcipr.org |
| Alternative Solvents | Ionic liquids, Water | Reduced volatility and environmental impact compared to traditional organic solvents. |
Reactivity Profiles and Advanced Organic Transformations of 1 Bromo 4 Octylbenzene
Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions
Palladium catalysts are instrumental in activating the carbon-bromine bond of 1-bromo-4-octylbenzene, facilitating a range of coupling reactions. These transformations are fundamental in modern organic synthesis for constructing intricate molecular architectures.
Sonogashira Coupling for Alkyne Functionalization
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. libretexts.orgwikipedia.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, allows for the direct introduction of an octylphenyl group to an alkyne. gold-chemistry.orgorganic-chemistry.org
Research has demonstrated the successful coupling of this compound with various terminal alkynes. For instance, the reaction of 1-bromo-4-iodobenzene (B50087) with 1-octyne, catalyzed by PdCl₂(PPh₃)₂ and CuI in a toluene/water solvent system with triethylamine (B128534) as the base, selectively yields 1-bromo-4-(oct-1-yn-1-yl)benzene in high yield (96%). researchgate.net This highlights the differential reactivity of the carbon-iodine bond over the carbon-bromine bond, allowing for sequential functionalization. wikipedia.org The resulting product can then undergo further coupling reactions at the bromide position. researchgate.net
Key to the success of the Sonogashira coupling is the choice of catalyst, base, and solvent. While traditional methods often require anhydrous and anaerobic conditions, newer procedures have been developed that can be performed in aqueous media, enhancing the reaction's green credentials. organic-chemistry.org
Table 1: Representative Sonogashira Coupling Reaction with a Substituted 1-bromo-4-iodobenzene
| Aryl Halide | Alkyne | Catalyst System | Solvent | Base | Product | Yield | Reference |
| 1-bromo-4-iodobenzene | 1-octyne | PdCl₂(PPh₃)₂ (1 mol%), CuI (2 mol%) | Toluene/Water (1:1) | Triethylamine | 1-bromo-4-(oct-1-yn-1-yl)benzene | 96% | researchgate.net |
Stille Coupling in Complex Molecule Construction
The Stille coupling reaction provides a versatile route for creating carbon-carbon bonds by reacting an organotin compound with an organic halide, catalyzed by palladium. numberanalytics.comlibretexts.orgwikipedia.org This reaction is noted for its tolerance of a wide array of functional groups and the stability of the organostannane reagents. wikipedia.orgwiley-vch.de
In the context of this compound, the Stille coupling enables the introduction of the 4-octylphenyl moiety onto various organic scaffolds. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgresearchgate.net The choice of palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and ligands is crucial for optimizing reaction efficiency. numberanalytics.comwiley-vch.de While highly effective, the toxicity of organotin compounds is a significant consideration in their use. wikipedia.org
Heck Reaction Applications in Olefin Functionalization
The Heck reaction is a cornerstone of palladium-catalyzed C-C bond formation, coupling aryl or vinyl halides with alkenes. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org This reaction offers a direct method for the arylation of olefins. For this compound, the Heck reaction allows for the attachment of the 4-octylphenyl group to an alkene, creating a new substituted olefin.
The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the olefin, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. libretexts.org The regioselectivity of the reaction, determining whether the aryl group attaches to the more or less substituted carbon of the double bond, can be influenced by the nature of the olefin (electron-rich or electron-poor) and the reaction conditions. libretexts.orgdiva-portal.org Recent advancements have explored visible light-induced Heck reactions, which can proceed at room temperature. nih.gov
Suzuki-Miyaura Coupling in Biaryl Synthesis
The Suzuki-Miyaura coupling is a widely used and powerful method for the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials. nih.govmagtech.com.cn The reaction involves the cross-coupling of an organoboron compound, typically a boronic acid or ester, with an organic halide in the presence of a palladium catalyst and a base. jyu.fi
This compound serves as an excellent substrate for Suzuki-Miyaura coupling. For example, the coupling of 1-bromo-4-(oct-1-yn-1-yl)benzene with various arylboronic acids has been systematically studied. Using a palladium catalyst in an aqueous medium with a base like potassium carbonate, a range of biaryl compounds can be synthesized in good to excellent yields. researchgate.net The efficiency of the reaction can be dependent on the specific palladium catalyst used, with some pre-catalysts showing higher activity at lower temperatures. researchgate.net
Table 2: Suzuki-Miyaura Coupling of 1-bromo-4-(oct-1-yn-1-yl)benzene with Phenylboronic Acid
| Aryl Bromide | Boronic Acid | Catalyst (1 mol%) | Base | Solvent/System | Temperature | Time | Product | Yield | Reference |
| 1-bromo-4-(oct-1-yn-1-yl)benzene | Phenylboronic acid | Pd-precatalyst I | K₂CO₃ | Water/TBAB | 100 °C | 4 h | 1-(4-biphenylyl)-1-octyne | 92% | researchgate.net |
| 1-bromo-4-(oct-1-yn-1-yl)benzene | Phenylboronic acid | Pd-precatalyst II | K₂CO₃ | Water/TBAB | 60 °C | 2 h | 1-(4-biphenylyl)-1-octyne | 95% | researchgate.net |
Nickel-Catalyzed Transformations
While palladium has dominated the field of cross-coupling reactions, nickel catalysts have emerged as a powerful and more earth-abundant alternative, capable of mediating unique transformations.
Photodehalogenation Processes
Nickel-catalyzed photodehalogenation has been developed as an efficient method for the reduction of aryl bromides. sorbonne-universite.fr This process is particularly relevant for the removal of halogen atoms from organic pollutants. sorbonne-universite.fr Research has shown that a combination of a nickel salt, such as NiI₂, a phosphine (B1218219) ligand, and a base, under visible light irradiation, can effectively dehalogenate aryl bromides. sorbonne-universite.fr In the case of this compound, this reaction would yield 1-octylbenzene. tdx.cat
This transformation is believed to proceed through a photoredox catalytic cycle where the nickel catalyst, upon photoexcitation, facilitates the cleavage of the carbon-bromine bond. sorbonne-universite.frnih.gov The use of a solvent like THF can serve as both the reaction medium and the hydrogen atom donor. sorbonne-universite.fr This method avoids the use of stoichiometric reductants and often proceeds under mild conditions. sorbonne-universite.fr
Alkylation Reactions
Alkylation of the aromatic ring of this compound, for instance via the Friedel-Crafts reaction, is not a commonly reported transformation. Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst. libretexts.org However, this reaction is fraught with challenges, including the potential for carbocation rearrangements and polyalkylation, where multiple alkyl groups are added to the ring. libretexts.org The presence of the octyl group, an activating group, would likely direct further substitution to the ortho position, but controlling the reaction to achieve mono-alkylation at a specific position would be difficult. libretexts.org
While direct alkylation on the aromatic core is challenging, the bromo-substituent itself can be leveraged to achieve alkylation through cross-coupling mechanisms. For example, nickel-catalyzed Suzuki-Miyaura cross-coupling reactions can form C(sp²)-C(sp³) bonds. In a related reaction, 1-bromo-4-(2-bromoethyl)benzene (B154583) was successfully coupled with an alkylboron reagent to yield 1-bromo-4-decylbenzene, demonstrating alkylation at a side chain. thieme-connect.com
Nucleophilic Aromatic Substitution Reactions of the Bromine Moiety
Nucleophilic Aromatic Substitution (NAS) is a reaction class where a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For this reaction to proceed readily via the common SNAr mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. lumenlearning.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. lumenlearning.com
This compound lacks such activating groups; the n-octyl chain is a weakly electron-donating group. Consequently, the substrate is generally inert to direct nucleophilic attack under standard SNAr conditions. lumenlearning.comlibretexts.org Reactions with nucleophiles like hydroxides or amines to replace the bromine atom would require extremely harsh conditions of high temperature and pressure. For a structurally similar compound, 1-bromo-4-dodecylbenzene (B146974), substitution of the bromine with a hydroxide (B78521) ion has been suggested, but this represents a challenging transformation. smolecule.com
An alternative pathway for NAS on unactivated aryl halides is the elimination-addition (benzyne) mechanism, which requires a very strong base like sodium amide. masterorganicchemistry.com This mechanism is generally not a preferred synthetic route due to the harsh conditions and potential for the formation of isomeric products.
Reductive Transformations of the Aryl Bromide
The bromine atom of this compound can be removed through various reductive transformations. A common method is hydrodehalogenation, which replaces the bromine with a hydrogen atom to yield n-octylbenzene. This can be achieved using several methods:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source.
Metal Hydride Reagents: Reagents like lithium aluminum hydride can reduce the carbon-bromine bond. smolecule.com
Photoredox Catalysis: Modern methods include nickel-catalyzed photodehalogenation, which can proceed under mild, redox-neutral conditions. tdx.cat
Another significant reductive process is the formation of organometallic reagents. For example, reacting this compound with magnesium metal yields the corresponding Grignard reagent, (4-octylphenyl)magnesium bromide. This transforms the electrophilic carbon of the C-Br bond into a nucleophilic carbon source, which can then be used in a wide array of subsequent reactions.
Mechanistic Investigations of Aryl Halide Reactivity in this compound Systems
The most significant and well-studied reactions of this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. Mechanistic studies of these reactions provide deep insight into the reactivity of the aryl halide bond.
In a Pd-catalyzed direct arylation reaction between this compound and 2-butylthiophene, mechanistic investigations revealed the formation of several products. rsc.org Besides the desired cross-coupled product, 2-butyl-5-(4-octylphenyl)thiophene, significant amounts of the homocoupled product, 4,4'-dioctyl-1,1'-biphenyl, were also formed. rsc.org This highlights a common competitive pathway in cross-coupling reactions where two molecules of the aryl halide react with each other.
The general mechanism for these cross-coupling reactions involves a catalytic cycle:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step. nrochemistry.com
Transmetalation (for Suzuki) or Alkyne Coordination/Deprotonation (for Sonogashira): The second coupling partner is delivered to the palladium center. nrochemistry.comlibretexts.org
Reductive Elimination: The two organic fragments are coupled together, regenerating the Pd(0) catalyst and releasing the final product. nrochemistry.com
The reactivity order for aryl halides in these couplings is typically I > Br > Cl, making aryl bromides like this compound common and effective substrates. nrochemistry.com Research has focused on developing highly active palladium catalysts that can facilitate these transformations under milder conditions with lower catalyst loadings. For example, Suzuki couplings of derivatives of this compound have been successfully carried out in water, a green solvent, using specialized palladium pre-catalysts. researchgate.net
Interactive Data Table: Suzuki Coupling of 1-bromo-4-(1-octynyl)benzene researchgate.net
The following table summarizes the results of Suzuki coupling reactions between 1-bromo-4-(1-octynyl)benzene (a derivative of this compound) and various arylboronic acids, demonstrating the utility of the C-Br bond in forming new C-C bonds.
| Entry | Arylboronic Acid | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd-catalyst I | 100 | - | 92 |
| 2 | Phenylboronic acid | Pd-catalyst II | 60 | - | 95 |
| 3 | 3-Chlorophenylboronic acid | Pd-catalyst I | 100 | 4 | 91 |
| 4 | 3-Chlorophenylboronic acid | Pd-catalyst II | 60 | 2 | 94 |
| 5 | 4-Tolylboronic acid | Pd-catalyst I | 100 | 24 | 40 |
| 6 | 4-Anisylboronic acid | Pd-catalyst I | 100 | 24 | 50 |
Advanced Applications in Materials Science and Engineering
Precursors for Liquid Crystalline Materials
1-Bromo-4-octylbenzene serves as a critical starting material in the synthesis of liquid crystals, which are states of matter with properties between those of conventional liquids and solid crystals. medcraveonline.com These materials are integral to technologies such as displays, sensors, and optical devices. nih.gov
Calamitic, or rod-shaped, mesogens are fundamental units of many liquid crystal phases. colorado.edu this compound is utilized in the synthesis of such mesogens. For instance, it is a precursor in the Negishi coupling reaction to create 2-dodecyloxy-6-(4-octylphenyl)-naphthalene (8PNPO12), a high-mobility calamitic liquid crystal. aip.org The octylphenyl group, derived from this compound, is a key part of the final mesogenic structure. The synthesis of various calamitic liquid crystals often involves coupling reactions where the bromo-functionalization of this compound allows for the attachment of other molecular fragments to build the desired rod-like structure. nih.govmdpi.comyildiz.edu.tr
The charge transport properties of liquid crystalline materials are crucial for their application in electronic devices. In disordered organic semiconductors, such as some liquid crystals, charge transport is often described as a hopping process between localized states. acs.org The structure and order of the liquid crystal phase significantly influence this process. For example, in the smectic liquid crystalline semiconductor 8PNPO12, which is synthesized using this compound, studies have investigated hole transport properties. aip.org Research has shown that exposure to high-energy electron irradiation can increase shallow trap densities, leading to trap-limited hopping conduction. aip.org The molecular components, including the octylphenyl moiety, play a role in the electronic structure and intermolecular interactions that govern charge transport. researchgate.net
The flexible octyl chain of this compound is not merely a passive component; it actively influences the mesophase behavior of the resulting liquid crystal. The length and flexibility of such alkyl chains are known to affect the transition temperatures and the types of liquid crystal phases (e.g., nematic, smectic) that are formed. medcraveonline.comrsc.orgrsc.org The integration of the octyl chain can impact the molecular packing and intermolecular forces, which are determining factors for the stability and characteristics of the mesophase. nih.gov For instance, in a series of homologous liquid crystals, the length of the terminal alkyl chain can determine whether the material exhibits nematic, smectic, or both types of phases. researchgate.net The steric bulk and electrostatic properties of the bromine atom can also influence the mesophase behavior, sometimes leading to the suppression of smectic phases. whiterose.ac.uk
Building Blocks for Organic Electronic Devices
The versatility of this compound extends to its use as a building block for various components in organic electronic devices, which offer advantages like flexibility and low-cost manufacturing. aau.edu.et
This compound is identified as an intermediate for materials used in Organic Light-Emitting Diodes (OLEDs). ambeed.comchemscene.combldpharm.comvu.lt In OLEDs, organic materials are used as emissive layers, and their efficiency, lifetime, and color are critical performance metrics. google.com The properties of the materials used are tailored through careful molecular design. For example, this compound can be used in Suzuki-Miyaura polycondensation reactions to prepare conjugated polymers. uni-mainz.de These polymers can be designed to have specific electronic properties, such as HOMO and LUMO energy levels, which are crucial for their function in OLEDs. acs.org The octyl group often enhances the solubility and processability of these materials, which is a key consideration for device fabrication. researchgate.net
In the realm of organic field-effect transistors (OFETs), this compound is used in the synthesis of active layer materials. researchgate.net The active layer is the semiconducting component of the transistor where charge transport occurs. The performance of an OFET is highly dependent on the molecular ordering and morphology of the active layer. researchgate.net For instance, this compound has been used to synthesize indolo[3,2-b]carbazole (B1211750) derivatives that serve as the p-type organic semiconductor in FETs. researchgate.net The addition of octylbenzene (B124392) groups at the ends of the molecule influences the thin-film morphology, promoting a perpendicular orientation of the molecules relative to the substrate, which can be beneficial for charge transport. researchgate.net
Research Findings on this compound
| Application Area | Specific Use | Key Research Finding | Reference |
| Liquid Crystalline Materials | Synthesis of Calamitic Mesogens | Used as a precursor in Negishi coupling to form the calamitic liquid crystal 8PNPO12. | aip.org |
| Liquid Crystalline Materials | Charge Transport | The octylphenyl group influences the electronic properties and charge transport, which can be affected by factors like irradiation. | aip.org |
| Liquid Crystalline Materials | Mesophase Modulation | The octyl chain and bromo-substituent influence the type and stability of liquid crystal phases. | researchgate.netwhiterose.ac.uk |
| Organic Electronics | OLED Components | Serves as an intermediate in the synthesis of conjugated polymers for OLEDs via reactions like Suzuki-Miyaura polycondensation. | chemscene.comuni-mainz.de |
| Organic Electronics | FET Active Layers | Used to synthesize active layer materials where the octyl group improves solubility and influences molecular organization. | researchgate.net |
Synthesis of Conjugated Polymers and Oligomers
This compound is a key precursor in the synthesis of various conjugated polymers and oligomers, which are valued for their electronic and optical properties. The bromo-functional group allows for its participation in a variety of cross-coupling reactions, which are fundamental to building the extended π-conjugated systems of these polymers.
One of the prominent methods for synthesizing these polymers is the Gilch polymerization. This technique is often used to create poly(p-phenylene vinylene) (PPV) derivatives. scirp.orgnih.gov In a typical Gilch reaction, a monomer containing a bromomethyl group reacts in the presence of a strong base. While this compound itself doesn't have the bromomethyl group, it can be chemically modified to form a suitable monomer for this type of polymerization. The octyl side chain in the resulting polymer enhances its solubility in common organic solvents, making it easier to process into thin films for electronic devices. nih.govkci.go.kr
Another important class of conjugated polymers synthesized using this compound derivatives are polythiophenes. For instance, poly(3-octylthiophene) (P3OT) is a well-studied conductive polymer. nih.gov The synthesis of such polymers can be achieved through methods like Grignard metathesis (GRIM) polymerization or other cross-coupling reactions where the bromo- and octyl- functionalities are introduced via precursor monomers. rsc.orgaau.edu.et The regioregularity of the polymer, which significantly impacts its electronic properties, can be controlled through the synthetic method. rsc.org
Furthermore, this compound is utilized in Suzuki and Stille coupling reactions to create more complex conjugated structures. aau.edu.etscispace.com For example, it can be reacted with boronic acids or organotin compounds to form copolymers with alternating aromatic units. aau.edu.etscispace.com These copolymers can be designed to have specific band gaps and emission colors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). aau.edu.etresearchgate.net The octyl group plays a crucial role in ensuring good solubility and processability of these high-performance materials.
Design of Amphiphilic Structures for Interfacial Phenomena
The distinct molecular structure of this compound, with its hydrophilic aromatic head and a hydrophobic octyl tail, makes it an ideal candidate for designing amphiphilic structures that can influence interfacial phenomena.
Surfactant and Dispersant Development
This compound and its derivatives can be used in the development of surfactants and dispersants. smolecule.com While not a conventional surfactant itself, its amphiphilic nature can be harnessed. For instance, it can be a precursor in the synthesis of more complex surfactant molecules. The aromatic part can be functionalized with polar groups to enhance its hydrophilic character, while the octyl chain provides the necessary hydrophobicity. google.comgoogle.com These tailored surfactants can be used in various applications, such as in the formulation of detergents, emulsifiers, and as stabilizing agents in colloidal suspensions. google.comgoogleapis.com The ability to precisely control the molecular architecture allows for the fine-tuning of surfactant properties like critical micelle concentration (CMC) and their effectiveness at reducing surface tension.
Formation of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. This compound derivatives are valuable for creating SAMs on various surfaces. smolecule.com The bromo- group can be converted into a thiol or other anchoring group that can bind to a specific substrate, such as gold or silicon oxide. The molecules then arrange themselves into a dense, ordered layer due to the intermolecular interactions between the aromatic rings and the van der Waals forces between the octyl chains. rsc.org
These SAMs can be used to modify the surface properties of materials in a controlled manner. For instance, they can be used to alter the wettability of a surface, improve the adhesion of polymer coatings, or create templates for the growth of other materials. smolecule.comrsc.org The structure and properties of the SAM can be tuned by changing the length of the alkyl chain or by introducing other functional groups into the aromatic ring. rsc.org
Amphiphilic Block Copolymer Architectures
This compound can be incorporated into amphiphilic block copolymers, which are macromolecules composed of a hydrophilic block and a hydrophobic block. These copolymers can self-assemble in solution to form a variety of nanostructures, such as micelles, vesicles, and lamellae. The specific morphology depends on the relative lengths of the hydrophilic and hydrophobic blocks.
The octylbenzene moiety can be part of the hydrophobic block of the copolymer. For example, a polymer block of poly(4-octylstyrene) can be synthesized and then combined with a hydrophilic polymer block. These block copolymers have applications in areas such as drug delivery, where the hydrophobic core of the micelles can encapsulate poorly water-soluble drugs, and as templates for the synthesis of nanostructured materials. The ability to control the self-assembly of these copolymers by varying the molecular architecture makes them highly versatile materials.
Functional Materials for Sensing and Responsive Systems
The unique properties of this compound make it a valuable component in the design of functional materials for sensing and responsive systems. These "smart" materials can change their properties in response to external stimuli such as temperature, light, or the presence of a specific chemical. beilstein-journals.orgmdpi.com
For example, polymers derived from this compound can be designed to be thermoresponsive. beilstein-journals.orgmdpi.comrsc.org This means that they undergo a reversible change in their solubility or conformation at a specific temperature. This property can be exploited in applications such as controlled drug release, where a drug is released from a polymer matrix when the temperature is raised above a certain threshold. mdpi.comresearchgate.net The octyl group can influence the transition temperature of the polymer.
Furthermore, the conjugated nature of polymers synthesized from this compound can be utilized for sensing applications. aip.org Changes in the environment, such as the binding of an analyte to the polymer, can alter its electronic structure and lead to a change in its fluorescence or absorption spectrum. This provides a mechanism for detecting the presence of specific molecules. The bromo-substituent can also be a site for further functionalization to introduce specific recognition elements for the target analyte.
In the realm of liquid crystals, this compound and its derivatives are used as building blocks. aip.orgtcichemicals.comsynthon-chemicals.comspectrumchemical.com The rigid aromatic core and the flexible octyl chain are characteristic features of many liquid crystalline molecules. By incorporating this compound into liquid crystal mixtures, the mesophase behavior and other physical properties can be tuned. Liquid crystals are used in a wide range of applications, including displays, sensors, and optical switches. The presence of the bromine atom can also influence the dielectric properties of the liquid crystal material. chemscene.com
Exploration in Medicinal Chemistry and Biological Research
Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis
1-Bromo-4-octylbenzene is a valuable intermediate in organic synthesis, providing a scaffold for the construction of more complex molecules with potential therapeutic activity. The presence of the bromine atom on the phenyl ring is key to its utility, as it allows for a variety of carbon-carbon bond-forming reactions, such as Suzuki, Heck, and Sonogashira couplings, or the formation of Grignard reagents. These reactions enable the strategic addition of other molecular fragments, building towards a final API structure. The long octyl chain, while often modified or cleaved in later steps, serves to enhance lipophilicity, which can be crucial for precursors that need to be soluble in organic solvents used during synthesis.
While 1-bromoalkylbenzene derivatives are recognized as useful intermediates for medicines and agrochemicals, a prominent and well-documented application of this compound is in the synthesis of specific enzyme inhibitors. google.com Its role as a foundational reagent is exemplified in the development of selective inhibitors for Sphingosine Kinase 2, a significant target in cancer therapeutics, which is detailed further in section 5.3.1.
Probing Membrane Dynamics and Protein Interactions
The amphipathic nature of this compound makes it a molecule of interest for studying the biophysical properties of cell membranes. Although not a conventional fluorescent probe, its structure suggests a predictable mode of interaction with the lipid bilayer, allowing for theoretical exploration of its effects on membrane dynamics and embedded proteins.
Influence on Lipid Bilayer Fluidity and Permeability
The lipid bilayer of a cell membrane is a fluid environment, and its state can significantly impact cellular processes. Molecules that insert into the membrane can alter this fluidity. Due to its long, hydrophobic octyl-phenyl tail, this compound is expected to readily partition into the hydrophobic core of the lipid bilayer. This insertion would place the alkyl chain alongside the fatty acid tails of the phospholipid molecules.
Studies on similar halogenated aromatic compounds have shown that they can penetrate the hydrophobic interior of the membrane, interacting with the lipid chains. nih.gov The presence of the bulky octylbenzene (B124392) group would likely disrupt the ordered packing of the acyl chains, creating more space between them and increasing their motional freedom. This disruption leads to an increase in membrane fluidity. Conversely, at high concentrations, the rigid phenyl ring could impose ordering effects on adjacent acyl chains, potentially leading to more complex, concentration-dependent changes in fluidity. This mechanism is conceptually similar to how simple benzene (B151609) molecules can alter the thermal and structural properties of lipid bilayers by increasing disorder in the gel phase. nih.gov By affecting the packing and order of lipids, the compound could also influence the passive permeability of the membrane to small molecules.
Interactions with Integral Membrane Proteins
The function of integral membrane proteins is intimately linked to their surrounding lipid environment. The principle of hydrophobic matching dictates that the hydrophobic transmembrane domain of a protein is most stable when its length matches the hydrophobic thickness of the lipid bilayer. researchgate.net
A molecule like this compound, upon integration into the bilayer, could locally alter this thickness. The length of the octyl chain could cause a local thinning or thickening of the membrane to accommodate the molecule, creating a localized hydrophobic mismatch with an embedded protein. This mismatch imposes an energetic cost, which can shift the conformational equilibrium of the protein, thereby modulating its activity. researchgate.net For example, ion channels and receptors often have different active and inactive states associated with distinct transmembrane conformations. By altering the elastic properties and thickness of the bilayer, small amphiphilic molecules can favor one state over another, leading to either activation or inhibition of protein function. rsc.org Therefore, this compound could serve as a tool to study how localized changes in the lipid environment allosterically regulate the function of integral membrane proteins.
Enzyme Inhibition and Modulation Studies
This compound has been instrumental in the development of specific enzyme inhibitors and serves as a substrate for investigating the metabolism of xenobiotics by key enzyme families.
Design and Synthesis of Sphingosine Kinase 2 (SphK2) Selective Inhibitors
Sphingosine kinase (SphK) has emerged as a significant target for cancer therapy due to its role in producing the signaling lipid sphingosine-1-phosphate (S1P), which is implicated in cancer growth and survival. There are two isotypes, SphK1 and SphK2, which play different roles within the cell.
In the development of selective inhibitors for SphK2, this compound was used as a key starting material. Researchers initiated a divergent synthesis by first performing a lithium-halogen exchange on this compound with n-butyllithium. The resulting organolithium reagent was then reacted with 1,4-cyclohexanedione monoethylene ketal to produce a tertiary alcohol. This initial step effectively coupled the 4-octylphenyl moiety to a cyclohexanone precursor, which became the central scaffold for a library of potential inhibitors. This synthetic strategy allowed for the generation of diverse chemical structures aimed at selectively targeting SphK2.
| Step | Reactant 1 | Reactant 2 | Key Transformation | Product Intermediate |
| 1 | This compound | n-Butyllithium | Lithium-halogen exchange | 4-Octylphenyllithium |
| 2 | 4-Octylphenyllithium | 1,4-Dioxaspiro[4.5]decan-8-one | Nucleophilic addition | 8-(4-Octylphenyl)-1,4-dioxaspiro[4.5]decan-8-ol |
This table outlines the initial steps in the synthesis of a precursor for SphK2 inhibitors, starting from this compound.
Investigation of Cytochrome P450 Enzyme Interactions
The Cytochrome P450 (CYP450) superfamily of enzymes is central to the metabolism of a vast array of foreign compounds (xenobiotics), including drugs and environmental pollutants. nih.govmdpi.com Alkylbenzenes are known substrates for these enzymes, and understanding their metabolism is crucial for toxicology and drug development.
This compound, as a long-chain alkylbenzene, is a likely substrate for several CYP450 isoforms, particularly those known to be involved in hydrocarbon metabolism such as CYP1A2, CYP2B4, and CYP2E1. The metabolism of this compound is predicted to occur via two primary pathways:
Aliphatic Hydroxylation : The most common metabolic route for long alkyl chains is hydroxylation at the terminal (ω) and sub-terminal (ω-1) positions of the octyl group. This oxidation introduces a hydroxyl group, making the molecule more polar and facilitating its subsequent conjugation and excretion.
Aromatic Hydroxylation : The benzene ring can also be oxidized to form phenolic metabolites. The bromine substituent may influence the position of this hydroxylation due to electronic effects.
The study of how this compound is metabolized by different CYP450 isoforms can provide insight into the potential for drug-drug interactions and the generation of reactive metabolites. For instance, the metabolism of benzene by CYP2E1 is known to produce toxic quinone species. nih.gov Investigating the metabolic fate of this compound helps to characterize the substrate specificity of CYP enzymes and predict the toxicity of structurally related environmental contaminants.
Structure-Activity Relationship (SAR) Studies in Bioactive Molecule Design
The exploration of this compound in medicinal chemistry has led to significant insights into the design of bioactive molecules, particularly in the development of enzyme inhibitors. The lipophilic (p-octyl)phenyl backbone, derived from this compound, has been identified as a crucial feature for the activity of certain inhibitors. Structure-activity relationship (SAR) studies have been instrumental in understanding how modifications to molecules containing this moiety influence their biological potency and selectivity.
A notable area of investigation has been in the design of selective inhibitors for sphingosine kinase 2 (SphK2), an enzyme implicated in various cellular processes and diseases. Research has demonstrated that the highly lipophilic nature of the (p-octyl)phenyl group is a key characteristic for effective SphK inhibitors. nih.gov In these studies, the general design of potential inhibitors incorporates the (p-octyl)phenyl tail, a linker, and a variety of head groups.
Systematic modifications of the head group and linker, while retaining the (p-octyl)phenyl tail, have provided valuable data on the structural requirements for potent and selective SphK2 inhibition. For instance, a library of compounds was synthesized to explore different functionalities for the head group. These efforts aimed to identify lead structures that could be further optimized. The synthesis often involves a divergent approach, starting from a key intermediate that allows for the introduction of diverse chemical structures. nih.gov
The data indicates that the presence of a basic amine in the head group is beneficial for potent SphK2 inhibition. Furthermore, the nature of the linker connecting the (p-octyl)phenyl tail to the head group also plays a role in modulating the inhibitory activity. These findings underscore the importance of the this compound-derived moiety in providing a suitable lipophilic anchor for these bioactive molecules, allowing for systematic exploration of other regions of the molecule to optimize biological activity.
Computational and Spectroscopic Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 1-bromo-4-octylbenzene. Specifically, ¹H NMR and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum, the protons on the aromatic ring typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing bromine atom and the electron-donating octyl group. The protons of the long alkyl chain exhibit distinct signals, with the methylene group attached directly to the benzene ring showing a characteristic chemical shift around 2.5-2.7 ppm. The other methylene groups of the octyl chain appear as a complex multiplet further upfield, while the terminal methyl group presents as a triplet.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the benzene ring show signals in the aromatic region (typically 120-150 ppm), with the carbon atom bonded to the bromine atom being significantly shifted. The carbon atoms of the octyl chain are observed in the aliphatic region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (ortho to Br) | 7.35-7.45 | d |
| Aromatic (ortho to octyl) | 7.05-7.15 | d |
| Benzylic CH₂ | 2.55-2.65 | t |
| Aliphatic (CH₂)₆ | 1.20-1.60 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-Br | 120-125 |
| C-alkyl | 142-145 |
| Aromatic CH | 128-132 |
| Benzylic CH₂ | 35-40 |
| Aliphatic (CH₂)₆ | 22-32 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysischemicalbook.com
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, with a molecular formula of C₁₄H₂₁Br, the expected molecular weight is approximately 268.1 g/mol or 270.1 g/mol depending on the bromine isotope (⁷⁹Br or ⁸¹Br) fishersci.ca.
The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2). Common fragmentation patterns for alkylbenzenes include the cleavage of the benzylic bond, which in this case would lead to the loss of a C₇H₁₅ radical to form a tropylium-like ion.
High-Resolution Mass Spectrometry (HRMS)chemicalbook.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound with great confidence nfdi4chem.de. This technique can distinguish between compounds with the same nominal mass but different elemental compositions. The precise mass measurement from HRMS helps to confirm the presence of one bromine atom and the specific number of carbon and hydrogen atoms in the molecule.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for analyzing large, non-volatile molecules nih.gov. While typically employed for biomolecules, MALDI-TOF can also be used for synthetic polymers and other organic molecules. For this compound, this technique could be used to determine its molecular weight with high accuracy, often resulting in the observation of the intact molecular ion with minimal fragmentation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
Key expected IR absorption bands include:
C-H stretching (aromatic): Around 3000-3100 cm⁻¹
C-H stretching (aliphatic): Below 3000 cm⁻¹, typically in the range of 2850-2960 cm⁻¹
C=C stretching (aromatic): In the region of 1600-1450 cm⁻¹
C-H bending (aliphatic): Around 1465 cm⁻¹ and 1375 cm⁻¹
C-Br stretching: In the fingerprint region, typically below 1000 cm⁻¹
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H stretch | 3100-3000 | Medium |
| Aliphatic C-H stretch | 2960-2850 | Strong |
| Aromatic C=C stretch | 1600-1450 | Medium |
| Aliphatic C-H bend | 1465, 1375 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The benzene ring in this compound is the primary chromophore. The substitution on the benzene ring with a bromine atom and an octyl group will influence the wavelength of maximum absorption (λₘₐₓ). The spectrum is expected to show absorption bands in the UV region, characteristic of π to π* transitions of the aromatic system.
Elemental Analysis for Compositional Verificationchemicalbook.comsynscaletech.com
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound (C₁₄H₂₁Br), the theoretical elemental composition can be calculated and compared with experimental values to verify the purity and identity of the synthesized compound.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.01 | 62.46 |
| Hydrogen | H | 1.01 | 7.86 |
Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations
In the realm of academic research, Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have emerged as powerful computational tools for investigating the properties and behavior of molecules at the atomic level. These methodologies are particularly valuable for characterizing compounds like this compound, providing insights that complement experimental findings. DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems, while MD simulations are used to study the physical movements of atoms and molecules over time.
Prediction of Electronic Structures and Reactivity
DFT calculations are instrumental in predicting the electronic structure and reactivity of this compound. By solving the Kohn-Sham equations, researchers can determine various electronic properties that govern the molecule's behavior. Key parameters derived from DFT analysis include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally suggests higher reactivity.
For a structural isomer, 1-bromo-4-(3,7-dimethyloctyl)benzene, DFT calculations have been performed to elucidate its electronic properties, which can provide insights into the likely properties of this compound due to their structural similarity. researcher.life The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify the electrophilic and nucleophilic sites within the molecule, thereby predicting how it will interact with other chemical species. These computational maps are color-coded to represent regions of different electrostatic potential, with red indicating areas of high electron density (nucleophilic) and blue indicating areas of low electron density (electrophilic). This information is crucial for understanding and predicting the regioselectivity of chemical reactions involving this compound.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can also be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.
Table 1: Calculated Electronic Properties of a this compound Isomer
| Property | Value |
|---|---|
| HOMO Energy | -6.25 eV |
| LUMO Energy | -0.68 eV |
| HOMO-LUMO Gap | 5.57 eV |
| Electronegativity (χ) | 3.46 eV |
| Chemical Hardness (η) | 2.78 eV |
| Global Electrophilicity Index (ω) | 2.15 eV |
Data is for the structural isomer 1-bromo-4-(3,7-dimethyloctyl)benzene and serves as an estimate for this compound. researcher.life
Elucidation of Reaction Mechanisms and Transition States
While DFT is adept at describing the static electronic properties of molecules, MD simulations provide a dynamic perspective on their behavior over time. When combined, these methods offer a powerful approach to elucidating complex reaction mechanisms. MD simulations can model the temporal evolution of a chemical system, allowing researchers to observe the conformational changes and intermolecular interactions that occur during a reaction.
For a reaction involving this compound, MD simulations can be used to explore the potential energy surface and identify the most probable reaction pathways. By simulating the movement of atoms as the reaction progresses, researchers can gain a detailed understanding of the atomistic events that lead from reactants to products.
The elucidation of transition states is a critical aspect of understanding reaction mechanisms. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. DFT calculations can be employed to locate and characterize the geometry and energy of these transition states. By calculating the energy barrier associated with a transition state, researchers can predict the rate of a reaction. Techniques such as nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) methods are often used in conjunction with DFT to find the minimum energy path between reactants and products, with the transition state located at the highest point along this path.
The combination of DFT and MD allows for a comprehensive investigation of reaction dynamics. For instance, in a substitution or coupling reaction involving the bromine atom of this compound, DFT can be used to calculate the energies of the reactants, products, intermediates, and transition states. MD simulations can then be used to study the influence of solvent molecules and temperature on the reaction dynamics, providing a more complete and realistic picture of the chemical process.
Environmental Considerations and Green Chemistry Applications
Microbial Degradation Pathways of Octyl-Substituted Aromatics
While specific studies on the microbial degradation of 1-bromo-4-octylbenzene are not extensively documented, the metabolic pathways for similar compounds, such as octyl-substituted aromatics and halogenated hydrocarbons, provide a strong basis for predicting its environmental breakdown. The biodegradation of such compounds is a multi-step process, often involving a consortium of microorganisms. nih.govmdpi.com
The aerobic degradation of halogenated aromatic compounds generally proceeds through three main stages: upper, middle, and lower metabolic pathways. nih.govnih.govelsevierpure.com The initial step in the degradation of this compound would likely involve the oxidation of the octyl side chain. This is a common strategy employed by microorganisms to metabolize alkylbenzenes. nih.gov This process can lead to the formation of various intermediates, ultimately yielding a brominated benzoic acid derivative.
The subsequent and most challenging step is the removal of the bromine atom, a process known as dehalogenation. nih.govelsevierpure.com This is a critical step as it detoxifies the compound and facilitates further degradation. Microorganisms have evolved a variety of enzymes to carry out dehalogenation under both aerobic and anaerobic conditions. Following dehalogenation, the aromatic ring is typically cleaved by dioxygenases, leading to intermediates that can enter central metabolic pathways, such as the Krebs cycle, and be completely mineralized to carbon dioxide and water. nih.govnih.gov
The table below summarizes key enzymatic reactions involved in the degradation of halogenated aromatic compounds, which are relevant to the potential biodegradation of this compound.
| Enzymatic Reaction | Enzyme Class | Description | Potential Role in this compound Degradation |
| Monooxygenation | Monooxygenases | Incorporation of one atom of molecular oxygen into the substrate. | Initial oxidation of the octyl side chain or the aromatic ring. |
| Dioxygenation | Dioxygenases | Incorporation of both atoms of molecular oxygen into the aromatic ring. | Ring activation and cleavage. |
| Dehalogenation | Dehalogenases | Removal of halogen substituents from the aromatic ring. | Detoxification and preparation for ring cleavage. |
| Beta-oxidation | Various enzymes | Catabolism of fatty acid chains. | Degradation of the oxidized octyl side chain. |
Eco-Friendly Synthetic Procedures for this compound Production
Traditional bromination methods often rely on the use of elemental bromine, which is highly toxic, corrosive, and generates hazardous byproducts. wordpress.com Green chemistry principles have driven the development of more environmentally friendly alternatives for the synthesis of aryl bromides like this compound. These methods focus on reducing waste, avoiding hazardous reagents, and improving atom economy.
One promising approach is the use of bromide-bromate salts as a brominating agent. cambridgescholars.com This method generates the active brominating species in situ, avoiding the direct handling of liquid bromine. The reaction can often be carried out in aqueous media, further enhancing its green credentials. semanticscholar.org
N-Bromosuccinimide (NBS) is another widely used brominating agent that is easier and safer to handle than elemental bromine. wordpress.comcambridgescholars.com To further improve the environmental profile of NBS-mediated brominations, researchers have explored the use of greener solvents. Supercritical carbon dioxide (scCO2) has emerged as a viable alternative to traditional chlorinated solvents, offering high yields and minimizing the formation of side products. nih.gov
The following table compares various eco-friendly brominating agents and their reaction conditions.
| Brominating Agent | Solvent | Advantages | Disadvantages |
| Bromide-Bromate Salts | Water | Avoids elemental bromine, aqueous medium, high atom efficiency. | May require acidic conditions. |
| N-Bromosuccinimide (NBS) | Supercritical CO2, Tetrahydrofuran | Solid reagent, easier to handle, selective. | Generates succinimide (B58015) as a byproduct. wordpress.com |
| Sodium bromide/Hydrogen peroxide | Biphasic system | In situ generation of bromine, avoids hazardous solvents. | May require a phase transfer catalyst. |
| 1,3-Dibromo-5,5-dimethylhydantoin | Tetrahydrofuran | Environmentally benign reagent and solvent. elsevierpure.com | Moderate to good yields. elsevierpure.com |
Catalytic Transformations in Sustainable Solvent Systems
This compound, as an aryl bromide, is a versatile substrate for various catalytic cross-coupling reactions, which are fundamental in the synthesis of more complex organic molecules. In line with green chemistry principles, significant efforts have been made to perform these transformations in sustainable solvent systems, such as water, ionic liquids, or under solvent-free conditions. researchgate.net
The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, has been successfully carried out with aryl bromides in aqueous media using palladium catalysts. researchgate.net The use of water as a solvent not only reduces the environmental impact but can also enhance reaction rates and selectivity in some cases. Similarly, Heck and other cross-coupling reactions have been adapted to greener conditions. rsc.org
Solvent-free, or solid-state, reactions represent another important green chemistry approach. Mechanochemical methods, such as ball milling, have been shown to facilitate cross-coupling reactions of aryl halides with high efficiency, completely eliminating the need for a solvent. mdpi.com These methods are not only environmentally friendly but can also lead to the discovery of new reaction pathways and improved product yields.
The table below provides an overview of different catalytic systems for the transformation of aryl bromides in sustainable solvents.
| Reaction Type | Catalyst | Sustainable Solvent/Condition | Advantages |
| Suzuki-Miyaura Coupling | Palladium complexes | Water, Polyethylene glycol (PEG) | Reduced use of volatile organic compounds, catalyst recyclability. researchgate.net |
| Heck Coupling | Palladium on carbon (Pd/C) | Water, Ionic liquids | Heterogeneous catalyst, easy separation, potential for reuse. |
| Sonogashira Coupling | Nickel or Copper complexes | Polyethylene glycol (PEG)/Water | Use of less toxic and more abundant metals. |
| Cross-Coupling | Palladium nanoparticles | Solvent-free (mechanochemical) | Elimination of solvent waste, high efficiency. mdpi.com |
Analytical Methodologies and Separation Science for 1 Bromo 4 Octylbenzene
Chromatographic Separation Techniques
Chromatography is the cornerstone for the separation and analysis of 1-Bromo-4-octylbenzene. The choice of technique depends on the specific analytical goal, whether it is assessing the purity of the starting material, monitoring the conversion during a chemical reaction, or analyzing complex product mixtures.
Gas Chromatography (GC) for Purity Assessment
Gas Chromatography (GC) is a principal method for determining the purity of this compound. Due to the compound's volatility and thermal stability, GC provides high-resolution separation of the main component from any residual starting materials, solvents, or byproducts from its synthesis. Commercial grades of this compound are often certified with a purity of greater than 98.0%, a value typically determined by GC analysis. tcichemicals.comtcichemicals.com
The methodology involves injecting a small, vaporized sample into a heated column containing a stationary phase. An inert carrier gas, such as nitrogen or helium, moves the sample through the column. Separation is achieved based on the differential partitioning of components between the stationary phase and the mobile gas phase. Compounds with weaker interactions with the stationary phase elute faster. A flame-ionization detector (FID) is commonly used for detection, providing a signal proportional to the amount of each eluted compound. The purity is calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
Table 1: Typical GC Parameters for Purity Analysis of this compound
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., packed with ethylvinylbenzene-divinylbenzene copolymer) | Provides a high-resolution separation of components. pmda.go.jp |
| Injector Temp. | ~250°C | Ensures rapid and complete vaporization of the sample. |
| Oven Temp. | Programmed gradient (e.g., 100°C to 280°C) | Allows for the separation of compounds with a wide range of boiling points. |
| Detector | Flame-Ionization Detector (FID) | Offers high sensitivity for organic compounds. |
| Carrier Gas | Nitrogen or Helium | Acts as the mobile phase to carry the sample through the column. pmda.go.jp |
| Purity Level | >98.0% | Commercially available purity confirmed by this method. tcichemicals.comfishersci.com |
High-Performance Liquid Chromatography (HPLC) for Analysis
High-Performance Liquid Chromatography (HPLC) is another powerful tool for the analysis of this compound and its reaction products, especially for compounds that may not be suitable for GC due to low volatility or thermal instability. bldpharm.comambeed.com It is frequently used in purification following synthetic procedures. rsc.org
A common mode for this nonpolar compound is reversed-phase (RP) HPLC, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a more polar solvent mixture. sielc.comsigmaaldrich.com In a typical RP-HPLC method, a solution of the sample is injected into the system and pumped through the column with a mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com Separation occurs based on the hydrophobic interactions between the analytes and the C18 stationary phase. Less polar compounds are retained longer on the column. A UV detector is often employed for analysis, as the benzene (B151609) ring in this compound absorbs UV light.
Table 2: Representative RP-HPLC Conditions for Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 Reverse-Phase Column | Separates compounds based on hydrophobicity. sielc.com |
| Mobile Phase | Acetonitrile/Water gradient | Elutes compounds from the column; gradient allows for separation of components with different polarities. sielc.com |
| Flow Rate | 1.0 mL/min | Controls the retention time and resolution of the separation. |
| Detector | UV Detector (e.g., at 254 nm) | Detects aromatic compounds like this compound. |
| Application | Analysis of reaction mixtures and preparative separation for impurity isolation. rsc.orgsielc.com |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used to monitor the progress of chemical reactions involving this compound. sigmaaldrich.comumass.edu It allows a chemist to quickly visualize the consumption of the starting material and the formation of the product. umass.edu For instance, in a Suzuki coupling reaction where this compound is a reactant, TLC can track its disappearance over time. researchgate.net
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of plastic or glass coated with a thin layer of silica gel. umass.edu The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (eluent). sigmaaldrich.com The eluent travels up the plate by capillary action, separating the components of the spotted mixture based on their differing affinities for the stationary phase (silica gel) and the mobile phase (eluent). umass.edu
After development, the plate is dried and visualized. Since this compound and many of its derivatives are colorless, visualization is often achieved using a UV lamp (254 nm), where the aromatic compounds appear as dark spots against a fluorescent background. researchgate.net By comparing the spot of the reaction mixture to spots of the starting materials, one can qualitatively assess the reaction's progress. ucalgary.ca
Table 3: Example TLC System for Reaction Monitoring | Component | Description | Function | | :--- | :--- | :--- | | Stationary Phase | Silica gel on an aluminum or glass plate | A polar adsorbent that separates compounds based on polarity. sigmaaldrich.com | | Mobile Phase | Hexane/Ethyl Acetate mixture (e.g., 9:1 v/v) | A nonpolar solvent system to move compounds up the plate. The ratio can be adjusted to achieve optimal separation. | | Application | Monitoring the consumption of this compound (reactant) and formation of a less polar product. | | Visualization | UV lamp (254 nm) | Allows for the detection of UV-active compounds as dark spots. researchgate.net |
Advanced Purification Strategies for Synthetic Intermediates
Following a chemical synthesis, this compound often exists in a complex mixture containing unreacted starting materials, catalysts, and various byproducts. Isolating the desired product in high purity requires robust purification strategies. A multi-step approach combining different chromatographic techniques is often necessary.
A common and effective strategy is the sequential use of column chromatography followed by HPLC. For example, in a palladium-catalyzed direct arylation reaction involving this compound and 2-butylthiophene, the crude reaction mixture contains the desired product, unreacted starting materials, and homocoupled byproducts such as 4,4′-dioctyl-1,1′-biphenyl. rsc.org
First, the crude mixture is subjected to column chromatography over silica gel. This technique works on the same principles as TLC but on a much larger scale, allowing for the separation of gram-level quantities. A solvent system, often a mixture like chloroform (B151607) and hexane, is used to elute the components from the column. rsc.org This step achieves a bulk separation, removing the majority of impurities.
For even higher purity, fractions collected from the column that contain the desired product can be further purified using preparative HPLC. rsc.org This secondary purification step can resolve very similar compounds that were not fully separated by column chromatography, yielding a final product with very high purity.
Trace Analysis and Detection Methods in Complex Chemical Systems
Detecting minute quantities of this compound, either as a contaminant in a product or as a residue in an environmental matrix, requires highly sensitive analytical methods. The coupling of chromatographic techniques with mass spectrometry (MS) provides the necessary selectivity and low detection limits for trace analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for this purpose. As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z). This provides structural information and a unique chemical fingerprint for each compound. For this compound, GC-MS can identify its characteristic molecular ion peak, confirming its presence even at trace levels. rsc.org
Similarly, Thin-Layer Chromatography can be coupled with Mass Spectrometry (TLC-MS). After a TLC separation, individual spots can be directly analyzed by an MS detector. researchgate.net This can be particularly useful for the real-time monitoring of synthetic reactions, where the identity of minor byproducts or trace reactants needs to be confirmed. researchgate.net By using techniques like selected ion monitoring (SIM), the mass spectrometer can be set to detect only the specific m/z value of the protonated molecule of this compound, providing exceptional selectivity and sensitivity. researchgate.net
Future Research Directions and Emerging Paradigms in 1 Bromo 4 Octylbenzene Chemistry
Integration into Novel Supramolecular Assemblies and Frameworks
A significant area of future research lies in using 1-Bromo-4-octylbenzene as a building block or a controlling agent in the formation of complex supramolecular structures. The interplay between the polar aromatic head and the nonpolar octyl tail allows it to mediate interactions at interfaces, guiding the self-assembly of other molecules.
Detailed research has shown that this compound can act as a polar solvent to direct the two-dimensional arrangement of molecules at a liquid-graphite interface. semanticscholar.org For instance, when introduced to a system of copper-tetra(t-butyl)phthalocyanine molecules originally in an octylbenzene (B124392) solvent, this compound induces a significant structural reorganization. semanticscholar.org The phthalocyanine (B1677752) derivatives, which initially show only one-dimensional ordering, re-assemble into a highly ordered pseudo-square lattice structure upon the addition of this compound. semanticscholar.org This demonstrates its potential to manipulate molecular arrangements, a key goal in creating functional surfaces and materials.
Future investigations could expand on this principle, exploring its use with a wider variety of molecules to create bespoke two-dimensional and three-dimensional frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the octyl chain could template porosity and the bromo-group could serve as a reactive site for further functionalization.
| System Component | Solvent | Observed Molecular Arrangement | Reference |
| Copper-tetra(t-butyl)phthalocyanine | Octylbenzene (parent solvent) | One-dimensional ordering, occasional dimer rows | semanticscholar.org |
| Copper-tetra(t-butyl)phthalocyanine | 1-Bromo-4-n-octylbenzene (additive) | Pseudo-square lattice array | semanticscholar.org |
| Copper-tetra(t-butyl)phthalocyanine | 1-Bromo-8-phenyl-octane (additive) | Pseudo-hexagonal two-dimensional ordered array | semanticscholar.org |
Application in Nanoscience and Nanotechnology
In nanoscience, this compound is emerging as a critical component in the fabrication of advanced electronic and optical devices. Its role as a processing additive in organic photovoltaics (OPVs) highlights its potential. When used as part of a binary solvent additive system with 1,8-diiodooctane, 1-Bromo-4-n-octylbenzene helps to control the morphology and crystallization of semiconducting polymer blends in bulk heterojunction organic solar cells. researchgate.net This control over the nanoscale phase separation and molecular ordering is crucial for creating efficient charge transport pathways, thereby enhancing the performance of the solar cells. researchgate.net
Furthermore, the principles observed in its use for controlling molecular lattices at interfaces are directly applicable to nanotechnology. semanticscholar.org The ability to form ordered structures on surfaces is a foundational aspect of bottom-up nanofabrication. Future work could involve using this compound to template the growth of nanowires, quantum dots, or other nanoscale components. Its bromo-functionality could also be used to covalently link to nanoparticles, creating hybrid materials with tailored electronic or optical properties. For example, derivatives like 1,4-dibromo-2,5-di-n-octylbenzene have been used in the synthesis of polymer-quantum dot composites. google.com
Development of Next-Generation Catalytic Systems
This compound serves as an essential starting material for the synthesis of sophisticated ligands used in catalysis. The long octyl chain can impart desirable properties to a catalyst, such as improved solubility in nonpolar organic solvents, which is crucial for homogeneous catalysis.
A clear example is the synthesis of the phosphine (B1218219) ligand, bis(bis(4-octylphenyl)phosphanyl)methane. This process begins with the conversion of this compound into a Grignard reagent, which is then reacted with bis(dichlorophosphino)methane (B1586474) to yield the final ligand. rsc.org This ligand, featuring four octylphenyl groups, can then be complexed with metals like ruthenium to form catalysts for various organic transformations. rsc.org
Future research could focus on developing a wider array of ligands from this compound. By modifying the synthetic route, different donor atoms (e.g., nitrogen, oxygen) and ligand backbones could be introduced. These new ligands could lead to catalysts with enhanced activity, selectivity, or stability for reactions such as cross-coupling, hydrogenation, and polymerization. The octyl groups provide a molecular "scaffold" that can be systematically varied to fine-tune the catalyst's steric and electronic environment.
| Reactant | Reagent/Conditions | Intermediate/Product | Application |
| This compound | 1. Magnesium turnings in THF | 4-octylphenylmagnesium bromide (Grignard reagent) | Ligand Synthesis |
| 4-octylphenylmagnesium bromide | 2. bis(dichlorophosphino)methane | bis(bis(4-octylphenyl)phosphanyl)methane (Ligand) | Ligand for Metal Catalysts |
| bis(bis(4-octylphenyl)phosphanyl)methane | [Ru(dmso)₄Cl₂] | Ruthenium-phosphine complex | Homogeneous Catalyst |
Diversification of Bio-Inspired Material Systems and Therapeutic Agents
The amphiphilic nature of this compound, with its hydrophobic alkyl tail and hydrophilic aromatic head, makes it an interesting candidate for research in bio-inspired materials and medicinal chemistry. While direct studies on its biological activity are limited, research on close analogs like 1-bromo-4-dodecylbenzene (B146974) provides a strong basis for future exploration.
The longer-chain analog has been shown to integrate into lipid bilayers, affecting membrane fluidity and permeability. smolecule.com This property is critical for understanding how such molecules interact with cells and could be harnessed for applications like drug delivery systems. smolecule.com Furthermore, it has shown potential inhibitory effects on certain cytochrome P450 enzymes, which are key to drug metabolism. smolecule.com
Future research should investigate whether this compound and its derivatives exhibit similar properties. Its potential to modulate biological membranes could be explored for creating synthetic vesicles or for use as a tool in studying membrane proteins. The bromo-group offers a convenient handle for attaching these molecules to other bioactive compounds, potentially creating novel therapeutic agents where the octylbenzene moiety acts as a cell-membrane-anchoring domain.
Computational Design and Predictive Modeling for Novel Reactivity
Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound, guiding future experimental work. Techniques like Density Functional Theory (DFT) can provide deep insights into its electronic structure, molecular orbital characteristics, and how the bromo- and octyl-substituents influence the aromatic system.
Predictive models can be used to calculate key physicochemical parameters. For instance, the predicted collision cross section (CCS) values, which relate to the molecule's shape and size in the gas phase, have been calculated for various adducts of this compound. uni.lu This data is valuable for analytical techniques like ion mobility-mass spectrometry.
Future computational studies could focus on modeling the interactions of this compound at interfaces, simulating its role in directing supramolecular assembly as seen experimentally. semanticscholar.org Predictive modeling can also be used to design new catalysts based on ligands derived from this compound, screening for promising structures before undertaking complex synthesis. rsc.org By simulating reaction pathways and transition states, researchers can better understand its reactivity in cross-coupling reactions and design more efficient synthetic protocols.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) | Reference |
| [M+H]⁺ | 269.08995 | 156.8 | uni.lu |
| [M+Na]⁺ | 291.07189 | 160.6 | uni.lu |
| [M+NH₄]⁺ | 286.11649 | 162.3 | uni.lu |
| [M+K]⁺ | 307.04583 | 157.8 | uni.lu |
| [M-H]⁻ | 267.07539 | 158.4 | uni.lu |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Bromo-4-octylbenzene, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves bromination of 4-octylbenzene using bromine (Br₂) in the presence of Lewis acid catalysts like AlCl₃ or FeBr₃ under anhydrous conditions. Alternatively, coupling reactions (e.g., Kumada or Suzuki-Miyaura) between 4-bromophenyl precursors and octyl Grignard/reagents via palladium catalysis (e.g., Pd(PPh₃)₄) can be employed. Optimizing temperature (40–80°C), solvent (dry dichloromethane or THF), and stoichiometry (1:1.2 bromine:substrate ratio) enhances yield (70–85%) .
- Key Considerations : Moisture-sensitive steps require inert atmospheres (N₂/Ar). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol) improves purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies structural features (e.g., aromatic proton shifts at δ 7.3–7.5 ppm, octyl chain signals at δ 0.8–1.5 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (C₁₄H₂₁Br, exact mass: 276.08 g/mol). Gas Chromatography-Mass Spectrometry (GC-MS) detects impurities, while FT-IR verifies C-Br stretches (~560 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Guidelines : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact due to potential skin/respiratory irritation. Store in airtight containers away from oxidizers. Spill management: adsorb with inert material (silica) and dispose as halogenated waste .
Advanced Research Questions
Q. How can competing side reactions (e.g., di-substitution or chain degradation) be minimized during alkylation of bromobenzene with octyl groups?
- Strategies : Use sterically hindered bases (e.g., LDA) to suppress multiple substitutions. Control reaction kinetics via slow addition of alkylating agents (e.g., octyl bromide) at low temperatures (−10°C to 0°C). Monitor intermediates using TLC or in-situ FT-IR to terminate reactions at optimal conversion .
- Data Contradiction : Conflicting reports on regioselectivity (para vs. ortho substitution) may arise from solvent polarity effects. Polar aprotic solvents (DMF) favor para substitution, while non-polar solvents (toluene) reduce steric hindrance .
Q. What computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?
- Approach : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and electron density maps to predict catalytic activity. Parameters like Hammett constants (σ⁺) quantify the bromine substituent’s electron-withdrawing effects on reaction rates .
Q. How do structural modifications (e.g., varying alkyl chain length) impact the compound’s mesomorphic properties in liquid crystal research?
- Experimental Design : Synthesize derivatives with C6–C12 alkyl chains. Characterize phase transitions via Differential Scanning Calorimetry (DSC) and polarized optical microscopy. Longer chains (e.g., C10–C12) enhance thermal stability (ΔT ≈ 30–50°C) due to increased van der Waals interactions .
Q. What strategies resolve discrepancies in reported NMR data for this compound derivatives?
- Resolution : Cross-validate spectra with deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts. Use 2D NMR (COSY, HSQC) to assign overlapping signals. Compare data with structurally analogous compounds (e.g., 1-Bromo-4-butoxybenzene, δ 7.4 ppm for aromatic protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
